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molecular formula C13H9ClN2O2S B8561964 6-(5-chloro-3-methyl-benzofuran-2-sulfenyl)-2H-pyridazin-3-one CAS No. 463976-10-5

6-(5-chloro-3-methyl-benzofuran-2-sulfenyl)-2H-pyridazin-3-one

Cat. No. B8561964
M. Wt: 292.74 g/mol
InChI Key: SGOLLMYWJZAGJJ-UHFFFAOYSA-N
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Patent
US06849629B2

Procedure details

A mixture of 6-(5-chloro-3-methyl-benzofuran-2-sulfenyl)-pyridazine (1.6 mmol, 500 mg), conc. HCl (1 mL), and dioxane (5 mL) was heated at 100° C. for 2 hours. The reaction mixture was cooled and evaporated to dryness. Water (10 mL) was added to the residue, and the resulting white precipitate was collected and crystallized from ethanol to obtain the desired product, 6-(5-chloro-3-methyl-benzofuran-2-sulfenyl)-2-H-pyridazin-3-one (73%, 113 mg); mp>240° C.
Name
6-(5-chloro-3-methyl-benzofuran-2-sulfenyl)-pyridazine
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([S:10][C:11]3[N:16]=[N:15][CH:14]=[CH:13][CH:12]=3)=[C:7]([CH3:17])[C:6]=2[CH:18]=1.Cl.[O:20]1CCOCC1>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[O:9][C:8]([S:10][C:11]3[CH:12]=[CH:13][C:14](=[O:20])[NH:15][N:16]=3)=[C:7]([CH3:17])[C:6]=2[CH:18]=1

Inputs

Step One
Name
6-(5-chloro-3-methyl-benzofuran-2-sulfenyl)-pyridazine
Quantity
500 mg
Type
reactant
Smiles
ClC=1C=CC2=C(C(=C(O2)SC2=CC=CN=N2)C)C1
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
ADDITION
Type
ADDITION
Details
Water (10 mL) was added to the residue
CUSTOM
Type
CUSTOM
Details
the resulting white precipitate was collected
CUSTOM
Type
CUSTOM
Details
crystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(C(=C(O2)SC=2C=CC(NN2)=O)C)C1
Measurements
Type Value Analysis
AMOUNT: MASS 113 mg
YIELD: PERCENTYIELD 73%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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